molecular formula C8H14ClNO B1357406 2,6-Dimethylpiperidine-1-carbonyl chloride CAS No. 54486-12-3

2,6-Dimethylpiperidine-1-carbonyl chloride

Cat. No.: B1357406
CAS No.: 54486-12-3
M. Wt: 175.65 g/mol
InChI Key: JOPVMXGJULJMLT-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperidine-1-carbonyl chloride is an organic compound with the molecular formula C8H14ClNO. It is a derivative of piperidine, where the hydrogen atoms at positions 2 and 6 are replaced by methyl groups, and the nitrogen atom is bonded to a carbonyl chloride group. This compound is of interest due to its applications in organic synthesis and potential use in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylpiperidine-1-carbonyl chloride can be synthesized through the reaction of 2,6-dimethylpiperidine with phosgene (carbonyl dichloride). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:

2,6-Dimethylpiperidine+Phosgene2,6-Dimethylpiperidine-1-carbonyl chloride+Hydrogen chloride\text{2,6-Dimethylpiperidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2,6-Dimethylpiperidine+Phosgene→2,6-Dimethylpiperidine-1-carbonyl chloride+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors with precise control over temperature and pressure to ensure the efficient conversion of reactants to the desired product. The reaction is typically carried out in a solvent such as dichloromethane to facilitate the reaction and control the exothermic nature of the process .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,6-dimethylpiperidine and hydrochloric acid.

Common Reagents and Conditions:

    Amines: Reacting with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reacting with alcohols to form esters, typically in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    2,6-Dimethylpiperidine: Formed from hydrolysis.

Scientific Research Applications

2,6-Dimethylpiperidine-1-carbonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dimethylpiperidine-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

    2,6-Dimethylpiperidine: A related compound without the carbonyl chloride group.

    Piperidine: The parent compound without methyl substitutions.

    2,2,6,6-Tetramethylpiperidine: A derivative with four methyl groups.

Uniqueness: 2,6-Dimethylpiperidine-1-carbonyl chloride is unique due to the presence of both the 2,6-dimethyl substitutions and the carbonyl chloride group, which imparts distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

2,6-dimethylpiperidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-6-4-3-5-7(2)10(6)8(9)11/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPVMXGJULJMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597807
Record name 2,6-Dimethylpiperidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54486-12-3
Record name 2,6-Dimethylpiperidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 50 g of 2,6-dimethylpiperidine in 300 ml of benzene is added 60 g of phosgene and the mixture is refluxed for 3 hours. The solid which had separated was filtered and the filtrate was concentrated and distilled under vacuum to obtain 2,6-dimethylpiperidinoyl chloride.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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